molecular formula C11H13ClO B3048384 2-BUTANONE, 3-(p-CHLOROPHENYL)-3-METHYL- CAS No. 16703-39-2

2-BUTANONE, 3-(p-CHLOROPHENYL)-3-METHYL-

Cat. No. B3048384
CAS RN: 16703-39-2
M. Wt: 196.67 g/mol
InChI Key: BVYURCFIUPFFDK-UHFFFAOYSA-N
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Description

“2-BUTANONE, 3-(p-CHLOROPHENYL)-3-METHYL-” or “4-(4-Chlorophenyl)-2-butanone” is an organic compound with the molecular formula C10H11ClO . It’s also known by other names such as “4-(4-Chlorophenyl)-2-butanone” and "2-Butanone, 4-(4-chlorophenyl)-" .


Molecular Structure Analysis

The molecular structure of “2-BUTANONE, 3-(p-CHLOROPHENYL)-3-METHYL-” involves a butanone group (a four-carbon chain with a carbonyl group) attached to a chlorophenyl group . The average mass of the molecule is 182.647 Da and the monoisotopic mass is 182.049850 Da .

Scientific Research Applications

  • Catalysis and Chemical Reactions : Yuan et al. (1999) explored the use of a wool–Pt complex as a chiral catalyst for the asymmetric hydrogenation of ketones, including 3-methyl-2-butanone. They found that this complex could effectively convert 3-methyl-2-butanone to its corresponding chiral alcohol (Yuan, Yin, Huang, & Jiang, 1999).

  • Synthesis Techniques : Gopalakrishnan and Anandhi (1995) described a novel procedure for synthesizing various 3-(p-alkoxyphenyl)-3-methyl-2-butanones, indicating the versatility of these compounds in chemical synthesis (Gopalakrishnan & Anandhi, 1995).

  • Biofuels and Biocommodity Chemicals : Research by Ghiaci, Norbeck, and Larsson (2014) demonstrated the potential of 2-butanone, a chemical precursor of 3-(p-chlorophenyl)-3-methyl-2-butanone, in the production of biofuels and biocommodity chemicals using a TEV-protease based expression system in Saccharomyces cerevisiae (Ghiaci, Norbeck, & Larsson, 2014).

  • Biofuels in Engines : Hoppe et al. (2016) evaluated 2-butanone (methyl ethyl ketone) as a potential biofuel in direct injection spark ignition engines, comparing its performance with conventional fuels and identifying its advantageous properties (Hoppe, Burke, Thewes, Heufer, Kremer, & Pischinger, 2016).

  • Oxidation Reactions : Trivedi, Khan, and Dwivedi (2018) investigated the oxidation of 3-methyl-2-butanone, a similar ketone, highlighting its importance in understanding various chemical processes (Trivedi, Khan, & Dwivedi, 2018).

properties

IUPAC Name

3-(4-chlorophenyl)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYURCFIUPFFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168222
Record name 2-Butanone, 3-(p-chlorophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-BUTANONE, 3-(p-CHLOROPHENYL)-3-METHYL-

CAS RN

16703-39-2
Record name 2-Butanone, 3-(p-chlorophenyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016703392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 3-(p-chlorophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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